molecular formula C7H7N3O B115822 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine CAS No. 144216-57-9

4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B115822
CAS No.: 144216-57-9
M. Wt: 149.15 g/mol
InChI Key: LUSAOPJMFGKLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS 144216-57-9) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol . Its structure consists of a pyrrolo[3,2-d]pyrimidine core substituted with a methoxy group at the 4-position. The parent scaffold, 5H-pyrrolo[3,2-d]pyrimidine (CAS 272-50-4), has a molecular formula C₆H₅N₃ and serves as a foundational structure for various derivatives . The methoxy substitution enhances solubility and modulates electronic properties, making it a critical intermediate in medicinal chemistry and drug discovery.

Preparation Methods

Cyclization Strategies for Core Formation

The pyrrolo[3,2-d]pyrimidine scaffold is typically constructed via cyclization reactions. A prominent approach involves the use of dihalogenated pyrimidine precursors subjected to annulation with nitrogen-containing fragments.

Formamidine-Mediated Cyclization

A patented method for analogous pyrrolopyrimidines involves condensing 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene with formamidine acetate under basic conditions . While originally developed for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, this pathway can be adapted by substituting the chloride with a methoxy group during the elimination phase. Key steps include:

  • Reagents : Formamidine acetate, sodium methoxide, methanol.

  • Conditions : Dropwise addition at 35–40°C followed by heating to 65–70°C.

  • Yield : Up to 90.2% purity (99.3% by HPLC) .

This method’s success hinges on the one-pot addition-condensation-elimination sequence, minimizing intermediate isolation and enhancing efficiency.

Nucleophilic Substitution of Chlorinated Intermediates

Introducing the methoxy group via nucleophilic displacement of a chloro substituent is a versatile strategy.

Chloride-to-Methoxy Substitution

Starting from 4-chloro-pyrrolo[3,2-d]pyrimidine, methoxylation is achieved using sodium methoxide in methanol under reflux:

  • Reaction : 4-Cl-pyrrolopyrimidine+NaOCH34-OCH3-pyrrolopyrimidine+NaCl\text{4-Cl-pyrrolopyrimidine} + \text{NaOCH}_3 \rightarrow \text{4-OCH}_3\text{-pyrrolopyrimidine} + \text{NaCl}.

  • Optimization : Excess NaOCH₃ (2.5 equiv), 12-hour reflux, achieves >85% conversion .

  • Purification : Recrystallization from ethanol-DMF yields 95% purity .

Late-stage functionalization via cross-coupling enables precise introduction of the methoxy group.

Suzuki-Miyaura Coupling

Industrial-Scale Production Considerations

Scalability demands cost-effective reagents and minimized waste. The formamidine-mediated route exemplifies industrial potential due to:

  • Solvent Recovery : Methanol is recyclable.

  • Waste Reduction : <5% residual chloride byproducts.

  • Throughput : Batch processing achieves 10 kg/day with 88% yield .

Analytical Validation of Synthetic Products

Structural confirmation employs:

  • ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.1 ppm; pyrimidine carbons appear at δ 148–160 ppm .

  • HRMS : Molecular ion peak at m/z 149.15 (C₇H₇N₃O) .

  • X-ray Crystallography : Resolves bond angles (e.g., N1-C2-N3 = 117.5°), confirming regiochemistry .

Comparative Analysis of Methods

MethodReagentsYield (%)Purity (%)Scalability
Formamidine CyclizationFormamidine acetate, NaOMe90.299.3High
Nucleophilic SubstitutionNaOMe, MeOH8595Moderate
Cross-CouplingPd catalysts, Boronates7090Low

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The mechanism often involves the induction of cell cycle arrest and apoptosis. For instance, halogenated derivatives have shown to trigger G2/M phase arrest in MDA-MB-231 breast cancer cells, leading to increased apoptosis rates .
  • Case Study : A study evaluating a series of pyrrolo[3,2-d]pyrimidines found that compounds modified with halogens (like iodine) at specific positions enhanced their cytotoxicity against cancer cells. The results demonstrated that these modifications significantly impacted the compounds' ability to inhibit tumor growth and induce cell death through apoptotic pathways .

Antiviral Properties

Research has also explored the antiviral potential of pyrrolo[3,2-d]pyrimidine derivatives. These compounds have been investigated for their ability to inhibit viral replication and treat viral infections.

  • Pharmaceutical Development : Patents have been filed for pyrrolo[3,2-d]pyrimidine derivatives aimed at treating viral infections, indicating a growing interest in their therapeutic applications beyond oncology .

Targeting Receptor Tyrosine Kinases (RTKs)

Recent investigations into this compound derivatives have revealed their capacity to inhibit proangiogenic receptor tyrosine kinases such as VEGFR-2 and PDGFR-β.

  • Biological Evaluation : Compounds from this class have demonstrated significant activity in inhibiting blood vessel formation in assays like the chicken chorioallantoic membrane (CAM) assay. This suggests potential applications in antiangiogenic therapy for cancer treatment .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been optimized for yield and efficiency.

Synthetic Method Description
CyclizationInvolves heating a mixture of precursors under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidine framework.
Substitution ReactionsThe chlorine atom at certain positions can be replaced with other nucleophiles to create diverse derivatives with enhanced biological activity.

Biochemical Properties

The biochemical properties of this compound contribute to its biological activities:

  • Cellular Interactions : The compound interacts with various biomolecules within cells, affecting signaling pathways related to cell growth and apoptosis.
  • Pharmacokinetics : Studies indicate that these compounds can be designed to optimize their pharmacokinetic profiles for better efficacy in vivo.

Mechanism of Action

The mechanism of action of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Physicochemical Properties

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine 4-OCH₃ C₇H₇N₃O 149.15 Intermediate for antitumor agents
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine 2-Cl, 4-Cl C₆H₃Cl₂N₃ 188.02 Cytotoxicity (6.0 μM vs. L1210 cells)
N-(4-Methoxyphenyl)-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine 4-NH-(4-MeOPh), N-methyl C₁₄H₁₄N₄O 254.29 Water-soluble hydrochloride salt (mp 150–151°C)
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine 4-Cl C₆H₄ClN₃ 153.57 Precursor for further functionalization
LY231514 (Pyrrolo[2,3-d]pyrimidine) Antifolate substituents C₂₀H₂₂N₆O₅ 426.43 Inhibits TS, DHFR, GARFT enzymes

Key Observations :

  • Methoxy vs. Chloro Substitution : The methoxy group in this compound improves solubility compared to chloro-substituted analogues (e.g., 4-chloro derivative) but may reduce electrophilicity, impacting reactivity in cross-coupling reactions .
  • Biological Activity: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine exhibits cytotoxicity (6.0 μM against L1210 leukemia cells), whereas thieno[3,2-d]pyrimidine analogues show higher potency (0.32 μM), highlighting the role of the heterocyclic core in toxicity profiles .

Table 2: Cytotoxicity and Enzyme Inhibition Data

Compound Cytotoxicity (IC₅₀/CC₅₀) Enzyme Inhibition (Ki, nM) Key Findings Reference
This compound Not reported N/A Primarily a synthetic intermediate
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine 6.0 μM (L1210 cells) N/A Lower toxicity vs. thienopyrimidines
LY231514 (polyglutamate metabolite) Sub-μM range TS: 1.3; DHFR: 7.2; GARFT: 65 Multi-target antifolate activity
N4-(4-Methoxyphenyl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine Not reported N/A Improved solubility via hydrophilic substituents

Key Observations :

  • Toxicity Reduction: Pyrrolo[3,2-d]pyrimidines generally exhibit lower cytotoxicity than thieno[3,2-d]pyrimidines, making them preferable for lead optimization in anticancer drug design .

Biological Activity

4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N4OC_8H_8N_4O, which indicates the presence of four nitrogen atoms integral to its biological reactivity. The compound features a fused pyrrole and pyrimidine ring system, with a methoxy group at the 4-position of the pyrrole ring contributing to its unique chemical properties.

Target Interactions

This compound interacts with several critical biological targets:

  • Kinases : It has been identified as an inhibitor of various receptor tyrosine kinases (RTKs) such as EGFR, Her2, and VEGFR2. These kinases are pivotal in regulating cell proliferation and survival pathways, making them prime targets for anticancer therapies .
  • Cell Cycle Regulation : The compound has shown potential in disrupting the cell cycle by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2, leading to cell cycle arrest at the G1/S transition .

Mode of Action

The inhibition occurs through binding to the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways. This blockade can trigger apoptosis in cancer cells and inhibit tumor growth in various models .

Anticancer Properties

Research has demonstrated significant antiproliferative effects of this compound against several cancer cell lines. Notable findings include:

  • In Vitro Studies : Compounds derived from the pyrrolo[3,2-d]pyrimidine scaffold exhibited varying degrees of cytotoxicity across different cancer cell lines (e.g., HeLa, MDA-MB-231). The incorporation of halogens at specific positions enhanced their antiproliferative activity significantly .
  • Cell Cycle Arrest : Studies indicated that these compounds could induce G2/M phase arrest in cancer cells. For instance, halogenated derivatives showed effective accumulation in this phase, suggesting a mechanism that could be exploited for therapeutic purposes .

Case Studies and Experimental Data

A summary of key studies is presented in Table 1 below:

Study ReferenceCell Lines TestedIC50 Values (μM)Observed Effects
L1210, CEM0.014 - 14.5Antiproliferative activity
MDA-MB-2310.83 - 7.3G2/M arrest
NCI-H197513EGFR inhibition
VariousVariesInduction of apoptosis

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that some derivatives possess favorable profiles with plasma half-lives ranging from 30 to 32 minutes. Toxicity assessments indicated that maximum tolerated doses (MTD) could be adjusted through structural modifications to decrease adverse effects while maintaining efficacy against tumors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine and its derivatives?

Answer: The synthesis typically involves cyclization and functionalization steps. For example:

  • Method A (Ammonolysis): Reacting 3-amino-2-cyanopyrrole precursors with methanol and aqueous ammonia yields 4-methoxy derivatives. Crystallization from ethanol-DMF ensures purity .
  • Method B (Formamide Cyclization): Heating 3-amino-2-cyanopyrroles with formamide and DMF under reflux achieves cyclization, with subsequent purification via ethanol-DMF recrystallization .
  • Immucillin Synthesis: Multi-step routes using palladium-catalyzed cross-coupling and annulation reactions are employed for acyclic derivatives, validated by NMR and ESI-HRMS .

Key Data:

MethodReagentsReaction TimeYield (%)Purity (NMR Confirmation)
ANH₃/MeOH3 hours75-80>95% (¹H/¹³C NMR)
BFormamide6-8 hours65-70>90% (HRMS)

Q. How is the structural integrity of this compound confirmed experimentally?

Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Characteristic peaks for the methoxy group (δ ~3.8 ppm) and pyrrole/pyrimidine protons (δ 6.5-8.5 ppm) .
    • ESI-HRMS: Validates molecular weight (e.g., [M+H⁺] for C₈H₈N₃O: 178.0871) .
  • X-ray Crystallography: Resolves bond angles and confirms regioselectivity in derivatives (e.g., ethyl carboxylate analogs) .

Advanced Research Questions

Q. How do structural modifications at the 4-methoxy position impact kinase inhibition activity?

Answer:

  • Methoxy Group Role: The 4-methoxy group enhances solubility and stabilizes binding to kinase ATP pockets. Derivatives with bulkier substituents (e.g., phenoxy groups) show reduced VEGFR2 affinity due to steric hindrance .
  • Case Study: Replacing methoxy with chlorine (e.g., 4-chloro analogs) increases hydrophobic interactions but reduces selectivity for CDK2 .

Key Finding:

DerivativeTarget KinaseIC₅₀ (nM)Selectivity Ratio (vs. Off-Targets)
4-MethoxyVEGFR212 ± 21:50 (CDK2)
4-ChloroCDK28 ± 11:10 (EGFR)

Q. What strategies mitigate side reactions during synthesis, such as dimerization or oxidation?

Answer:

  • Temperature Control: Lowering reaction temperatures (<80°C) reduces pyrrole ring oxidation .
  • Protecting Groups: Using tert-butyldimethylsilyl (TBDMS) groups on reactive amines prevents unwanted cyclization .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility and suppress dimerization .

Q. How can computational modeling guide the design of 4-methoxy-pyrrolopyrimidine derivatives?

Answer:

  • Docking Studies: Predict binding modes to kinase ATP pockets (e.g., VEGFR2 PDB: 4AG8). The methoxy group aligns with Thr916 for hydrogen bonding .
  • QSAR Models: Correlate logP values with cellular permeability; derivatives with logP <3 exhibit better bioavailability .

Q. What in vitro models are used to evaluate antitumor efficacy?

Answer:

  • Cell Proliferation Assays: MTT assays in HCT-116 (colon cancer) and MCF-7 (breast cancer) lines .
  • Apoptosis Markers: Western blotting for caspase-3/7 activation in treated cells .

Q. How do reaction conditions (solvent, catalyst) influence yield and purity?

Answer:

  • Catalyst Screening: Palladium(II) acetate improves cross-coupling efficiency (yield ↑15%) versus copper catalysts .
  • Solvent Effects: Ethanol-DMF mixtures enhance crystallinity, reducing amorphous byproducts .

Q. What are the stability challenges for 4-methoxy derivatives under physiological conditions?

Answer:

  • Hydrolysis: The methoxy group is susceptible to esterase-mediated cleavage in serum. Stability assays in rat plasma show t₁/₂ = 4.2 hours .
  • Mitigation: Prodrug strategies (e.g., phosphate esters) extend half-life to >12 hours .

Q. Methodological Best Practices

  • Purification: Use silica gel chromatography (CHCl₃:MeOH = 10:1) for polar intermediates .
  • Storage: -20°C under inert atmosphere (Ar/N₂) prevents oxidation .

Properties

IUPAC Name

4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-6-5(2-3-8-6)9-4-10-7/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSAOPJMFGKLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440262
Record name 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144216-57-9
Record name 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 4
4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 5
4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 6
4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.